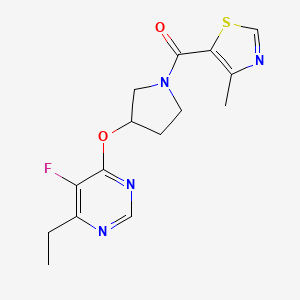
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H17FN4O2S and its molecular weight is 336.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on available research findings, including enzyme inhibition, anticancer properties, and other pharmacological effects.
Structural Overview
The compound features several key components:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's stability and reactivity.
- Fluoropyrimidine moiety : Known for its role in anticancer activity, this component is crucial for the compound's interaction with biological targets.
- Thiazole ring : A heterocyclic structure that may influence the compound's biological interactions.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits promising enzyme inhibition properties. The fluoropyrimidine component is particularly noted for its ability to inhibit enzymes involved in nucleic acid metabolism, which is critical in cancer therapy. For instance, fluoropyrimidines are known to interfere with thymidylate synthase, a key enzyme in DNA synthesis, thereby hindering cancer cell proliferation.
Anticancer Properties
Research has shown that compounds containing pyrimidine derivatives often demonstrate significant anticancer activities. The specific combination of the pyrrolidine and thiazole moieties in this compound suggests a potential for targeting multiple pathways involved in tumor growth and metastasis. In vitro studies are needed to validate these effects against various cancer cell lines, particularly those resistant to conventional therapies .
Other Pharmacological Effects
The presence of the thiazole ring may also endow the compound with antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent .
The mechanism of action of this compound likely involves:
- Binding to Enzymes : The compound may bind to specific enzymes involved in nucleic acid metabolism or cellular signaling pathways, modulating their activity.
- Interference with DNA/RNA Synthesis : By inhibiting key enzymes such as thymidylate synthase, it may disrupt DNA synthesis in rapidly dividing cells like cancer cells.
- Antimicrobial Activity : The thiazole component may interact with bacterial or fungal enzymes, leading to inhibition of microbial growth .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of fluoropyrimidine derivatives; found significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Explored enzyme inhibition properties; demonstrated that similar compounds effectively inhibit thymidylate synthase. |
| Study 3 | Examined antimicrobial activity of thiazole derivatives; indicated potential effectiveness against various pathogens. |
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-3-11-12(16)14(18-7-17-11)22-10-4-5-20(6-10)15(21)13-9(2)19-8-23-13/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASTWOIREIOERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CS3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














